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Compound of Interest

Compound Name: 5-Ethyl-2-Pyridineethanol

Cat. No.: B019831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical reactions

involving 5-Ethyl-2-Pyridineethanol, a versatile building block in pharmaceutical and

agrochemical research. The primary focus is on its application in the synthesis of

pharmaceutically active compounds, particularly as a key intermediate in the production of the

antidiabetic drug Pioglitazone.

Overview of 5-Ethyl-2-Pyridineethanol
5-Ethyl-2-Pyridineethanol (CAS No: 5223-06-3) is a pyridine derivative characterized by an

ethyl group at the 5-position and a hydroxyethyl group at the 2-position of the pyridine ring. Its

chemical structure lends itself to a variety of chemical transformations, making it a valuable

starting material for the synthesis of more complex molecules.[1] Its primary utility lies in its role

as a precursor for creating molecules with potential therapeutic properties, especially in the

development of agents for neurological disorders and as insulin sensitizers.[2]

Key Reactions and Applications
The hydroxyl group of 5-Ethyl-2-Pyridineethanol is a key site for chemical modification,

allowing for the formation of ethers and esters. One of the most significant applications is its

use in the synthesis of Pioglitazone, where it serves as a crucial building block.[2] The

synthesis of Pioglitazone and its intermediates from 5-Ethyl-2-Pyridineethanol typically

involves a multi-step process, which is detailed in the protocols below.
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Furthermore, derivatives of 5-Ethyl-2-Pyridineethanol have been utilized in the synthesis of

chalcones and pyrimidines, which have shown promising antimicrobial activities.[3] This

highlights the broader potential of this compound in medicinal chemistry beyond its use in

antidiabetic drug synthesis.

Experimental Protocols
Protocol 1: Synthesis of (5-Ethyl-2-pyridyl)ethyl
Methanesulfonate
This protocol details the conversion of the hydroxyl group of 5-Ethyl-2-Pyridineethanol to a

good leaving group, methanesulfonate, which is a common strategy to facilitate subsequent

nucleophilic substitution reactions.

Materials:

5-Ethyl-2-Pyridineethanol (80 g)[4]

Triethylamine (55 g)[4]

Methanesulfonyl chloride (73.2 g)[4]

Dichloromethane (800 ml)[4]

Water (400 ml)[4]

Saturated aqueous sodium bicarbonate solution (400 ml)[4]

Saturated aqueous saline solution[4]

Anhydrous sodium sulfate[4]

Procedure:

Dissolve 80 g of 5-Ethyl-2-Pyridineethanol in 800 ml of dichloromethane in a suitable

reaction vessel.[4]

Add 55 g of triethylamine to the solution.[4]
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Cool the mixture and add 73.2 g of methanesulfonyl chloride dropwise while stirring.[4]

After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

[4]

Add 400 ml of water to the reaction mixture and separate the aqueous layer.[4]

Re-extract the aqueous layer and combine the organic layers.[4]

Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium

hydrogencarbonate, followed by a saturated aqueous saline solution.[4]

Dry the organic layer over anhydrous sodium sulfate.[4]

Distill off the solvent under reduced pressure to obtain the product.[4]

Expected Outcome: This procedure is expected to yield approximately 121 g (100%) of (5-

ethyl-2-pyridyl)ethyl methanesulfonate as a pale yellow oily product.[4]

Protocol 2: Synthesis of 4-[2-(5-Ethyl-2-
pyridyl)ethoxy]benzaldehyde (Williamson Ether
Synthesis)
This protocol describes the formation of an ether linkage between the activated 5-Ethyl-2-
Pyridineethanol (as a methanesulfonate or similar derivative) and 4-hydroxybenzaldehyde.

This is a key step in the synthesis of the Pioglitazone backbone.

Materials:

2-Bromo-1-(5-ethyl-pyridin-2-yl)-ethanol (30 g)[5]

4-Hydroxybenzaldehyde (19.27 g)[5]

Sodium hydride (11.35 g)[5]

Dimethylformamide (DMF) (1110 ml)[5]

Diethyl ether[5]
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Magnesium sulfate[5]

Procedure:

Dissolve 19.27 g of 4-hydroxybenzaldehyde in 100 ml of DMF.[5]

Add a solution of 11.35 g of sodium hydride in 10 ml of DMF to the 4-hydroxybenzaldehyde

solution and stir for 5 minutes.[5]

Slowly add a solution of 30 g of 2-bromo-1-(5-ethyl-pyridin-2-yl)-ethanol in 1000 ml of DMF

to the reaction mixture.[5]

Continue stirring for 1 hour at 25-30°C.[5]

Heat the reaction mixture at 80-90°C for 14 hours.[5]

Cool the mixture to 25°C and pour it into an excess of water.[5]

Extract the product with diethyl ether.[5]

Dry the diethyl ether layer with magnesium sulfate and concentrate to obtain the crude

product.[5]

Expected Outcome: This procedure is expected to yield approximately 30.04 g (85%) of crude

4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde.[5]

Protocol 3: Synthesis of 5-{4-[2-(5-ethyl-2-
pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione
This protocol details the final steps in the synthesis of a key Pioglitazone precursor, involving

the condensation of the previously synthesized benzaldehyde derivative with 2,4-

thiazolidinedione and subsequent reduction.

Materials:

5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (10 g)[6]

5% Palladium on carbon (5 g)[6]
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Dioxane (200 ml)[6]

Acetic acid[6]

Water[6]

Procedure:

To a solution of 10 g of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione in

200 ml of dioxane, add 5 g of 5% palladium on carbon.[6]

Heat the mixture at 100°C under a pressure of 50 kg/cm ² for 2 hours.[6]

Filter off the catalyst and concentrate the filtrate to about 70 ml under reduced pressure.[6]

Collect the resulting crystals by filtration and dry them at 50°C under reduced pressure to

obtain the crude product.[6]

Recrystallize the crude product from acetic acid-water.[6]

Expected Outcome: This procedure is expected to yield 6.42 g (63.8%) of 5-{4-[2-(5-ethyl-2-

pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione.[6]

Quantitative Data Summary
The following tables summarize the quantitative data from the experimental protocols described

and found in the cited literature.

Table 1: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate
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Reactant/Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

5-Ethyl-2-

Pyridineethanol
151.21 80 0.529

Triethylamine 101.19 55 0.544

Methanesulfonyl

chloride
114.55 73.2 0.639

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

(5-Ethyl-2-pyridyl)ethyl

methanesulfonate
229.29 121 100

Table 2: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde

Reactant/Reagent
Molar Mass ( g/mol
)

Amount (g) Moles

2-Bromo-1-(5-ethyl-

pyridin-2-yl)-ethanol
230.11 30 0.130

4-

Hydroxybenzaldehyde
122.12 19.27 0.158

Sodium hydride 24.00 11.35 0.473

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

4-[2-(5-Ethyl-2-

pyridyl)ethoxy]benzald

ehyde

271.33 30.04 85

Table 3: Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione
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Reactant
Molar Mass ( g/mol
)

Amount (g) Moles

5-{4-[2-(5-ethyl-2-

pyridyl)ethoxy]benzyli

dene}-2,4-

thiazolidinedione

370.45 10 0.027

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

5-{4-[2-(5-ethyl-2-

pyridyl)ethoxy]benzyl}-

2,4-thiazolidinedione

372.47 6.42 63.8

Table 4: Synthesis of Chalcone Derivatives from a 5-Ethyl-2-Pyridineethanol Precursor[3]

Chalcone Derivative (Substituent) Yield (%)

4a (2,4-dichloro-5-fluoro) 80

4b (4-methoxy) Not specified

4c (2,4-dichloro) Not specified

4d (4-hydroxy) Not specified

Note: The synthesis of these chalcones starts from 4-[2-(5-ethylpyridin-2-

yl)ethoxy]benzaldehyde, which is derived from 5-Ethyl-2-Pyridineethanol.

Visualized Workflows and Pathways
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Caption: Synthetic pathway for Pioglitazone from 5-Ethyl-2-Pyridineethanol.
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Caption: Versatility of 5-Ethyl-2-Pyridineethanol as a synthetic precursor.
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Caption: Simplified signaling pathway of Pioglitazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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